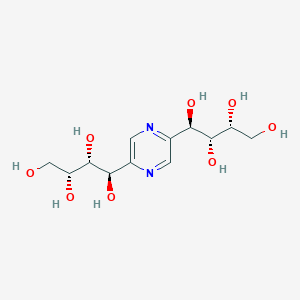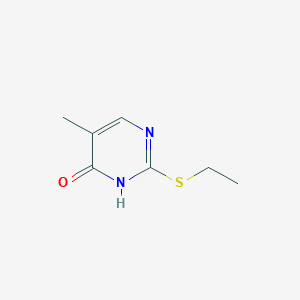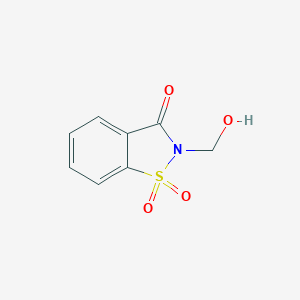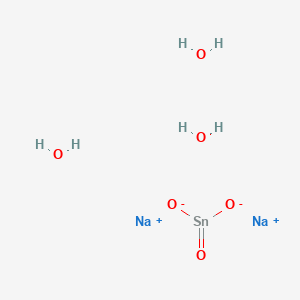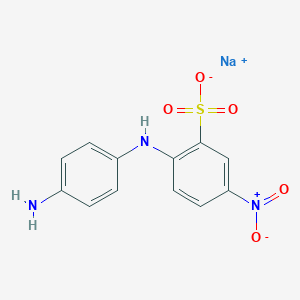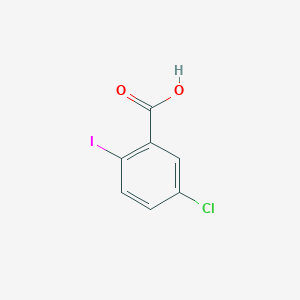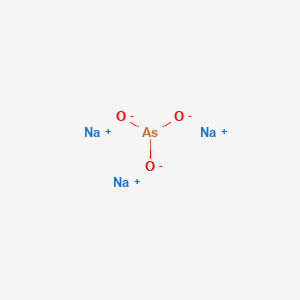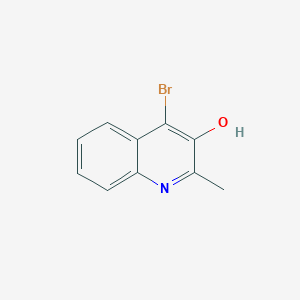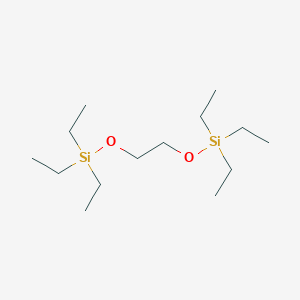
1,2-Bis(triethylsilyloxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(triethylsilyloxy)ethane is a chemical compound that has gained significant attention in the field of organic synthesis. This compound is widely used in various chemical reactions, including cross-coupling reactions, carbon-carbon bond formation, and other organic transformations. The compound is also used in the synthesis of various natural products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(triethylsilyloxy)ethane involves the formation of a stable intermediate that can undergo further reactions. The compound acts as a nucleophile and can react with various electrophiles, such as aryl halides, alkyl halides, and vinyl halides. The reaction proceeds via a palladium-catalyzed cross-coupling reaction, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the nucleophile and the electrophile.
Efectos Bioquímicos Y Fisiológicos
1,2-Bis(triethylsilyloxy)ethane does not have any significant biochemical or physiological effects as it is primarily used in organic synthesis. However, the compound can be toxic if ingested or inhaled, and appropriate safety measures must be taken when handling the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1,2-Bis(triethylsilyloxy)ethane in lab experiments is its high reactivity and selectivity. The compound can react with various electrophiles, providing a wide range of products. Additionally, the compound is stable and can be stored for an extended period, making it easier to handle. However, one of the limitations of using 1,2-Bis(triethylsilyloxy)ethane is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
1,2-Bis(triethylsilyloxy)ethane has significant potential in various chemical reactions, and there are several future directions for research. One possible direction is the development of new catalysts that can improve the efficiency of the compound in cross-coupling reactions. Another direction is the synthesis of new natural products and pharmaceuticals using 1,2-Bis(triethylsilyloxy)ethane as a key intermediate. Additionally, the use of 1,2-Bis(triethylsilyloxy)ethane in the field of materials science and nanotechnology is an area of active research. Overall, 1,2-Bis(triethylsilyloxy)ethane has significant potential in various fields, and future research can lead to new discoveries and applications.
Conclusion:
1,2-Bis(triethylsilyloxy)ethane is a versatile chemical compound that has significant potential in various chemical reactions. The compound is widely used in organic synthesis, and its high reactivity and selectivity make it a valuable tool in the field of chemistry. While the compound does not have any significant biochemical or physiological effects, appropriate safety measures must be taken when handling the compound. Overall, 1,2-Bis(triethylsilyloxy)ethane has significant potential in various fields, and future research can lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of 1,2-Bis(triethylsilyloxy)ethane involves the reaction of ethylene glycol with triethylchlorosilane in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via a substitution reaction, where the chlorine atom of triethylchlorosilane is replaced by the hydroxyl group of ethylene glycol. The product obtained is then treated with triethylamine to obtain 1,2-Bis(triethylsilyloxy)ethane.
Aplicaciones Científicas De Investigación
1,2-Bis(triethylsilyloxy)ethane has been widely used in various chemical reactions, including cross-coupling reactions, carbon-carbon bond formation, and other organic transformations. The compound is also used in the synthesis of various natural products and pharmaceuticals. For example, 1,2-Bis(triethylsilyloxy)ethane has been used in the synthesis of the anticancer agent (-)-FR182877 and the antifungal agent (+)-discodermolide.
Propiedades
Número CAS |
13175-68-3 |
|---|---|
Nombre del producto |
1,2-Bis(triethylsilyloxy)ethane |
Fórmula molecular |
C14H34O2Si2 |
Peso molecular |
290.59 g/mol |
Nombre IUPAC |
triethyl(2-triethylsilyloxyethoxy)silane |
InChI |
InChI=1S/C14H34O2Si2/c1-7-17(8-2,9-3)15-13-14-16-18(10-4,11-5)12-6/h7-14H2,1-6H3 |
Clave InChI |
JXRYYLOLIYLWHG-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCO[Si](CC)(CC)CC |
SMILES canónico |
CC[Si](CC)(CC)OCCO[Si](CC)(CC)CC |
Sinónimos |
1,2-Bis[(triethylsilyl)oxy]ethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



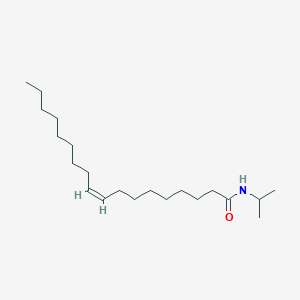

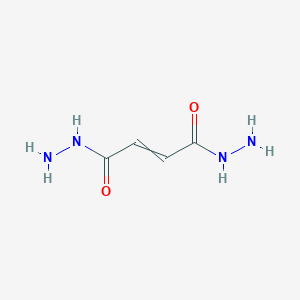
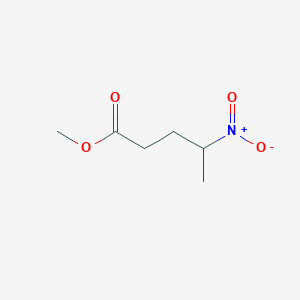
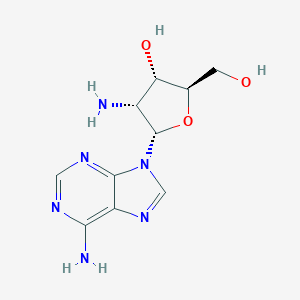
![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
